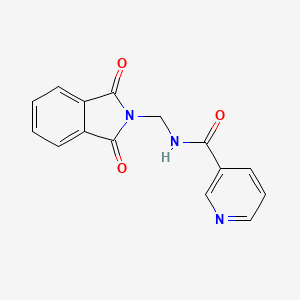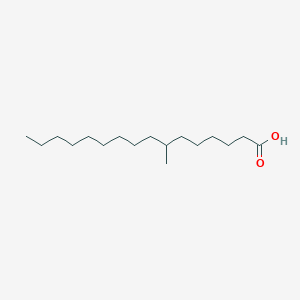
1-Bromo-4-(4-chloro-3-nitrobenzene-1-sulfonyl)-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(4-chloro-3-nitrobenzene-1-sulfonyl)-2-nitrobenzene is an organic compound that belongs to the class of aromatic sulfonyl compounds. These compounds are characterized by the presence of a sulfonyl group attached to an aromatic ring. This particular compound also contains bromine, chlorine, and nitro functional groups, making it a highly substituted aromatic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(4-chloro-3-nitrobenzene-1-sulfonyl)-2-nitrobenzene typically involves multi-step organic reactions. One possible route could be:
Nitration: Nitration of 4-chlorobenzenesulfonyl chloride to introduce nitro groups.
Bromination: Bromination of the nitrated product to introduce the bromine atom.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-(4-chloro-3-nitrobenzene-1-sulfonyl)-2-nitrobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro groups can be reduced to amines.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-4-(4-chloro-3-nitrobenzene-1-sulfonyl)-2-nitrobenzene can be used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition due to its sulfonyl group.
Medicine: Exploration as a potential pharmaceutical intermediate.
Industry: Use in the manufacture of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. For example:
Enzyme Inhibition: The sulfonyl group can interact with the active site of enzymes, inhibiting their activity.
Chemical Reactions: The nitro groups can participate in electron-withdrawing effects, influencing the reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-4-(4-chlorobenzene-1-sulfonyl)-2-nitrobenzene
- 1-Bromo-4-(4-nitrobenzene-1-sulfonyl)-2-nitrobenzene
- 1-Bromo-4-(4-chloro-3-nitrobenzene-1-sulfonyl)-benzene
Uniqueness
1-Bromo-4-(4-chloro-3-nitrobenzene-1-sulfonyl)-2-nitrobenzene is unique due to the specific combination of bromine, chlorine, and nitro groups, which can impart distinct chemical and physical properties compared to other similar compounds.
Propiedades
Número CAS |
52289-49-3 |
|---|---|
Fórmula molecular |
C12H6BrClN2O6S |
Peso molecular |
421.61 g/mol |
Nombre IUPAC |
4-(4-bromo-3-nitrophenyl)sulfonyl-1-chloro-2-nitrobenzene |
InChI |
InChI=1S/C12H6BrClN2O6S/c13-9-3-1-7(5-11(9)15(17)18)23(21,22)8-2-4-10(14)12(6-8)16(19)20/h1-6H |
Clave InChI |
PCVXJVDPKOUSMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



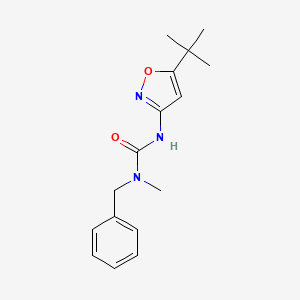

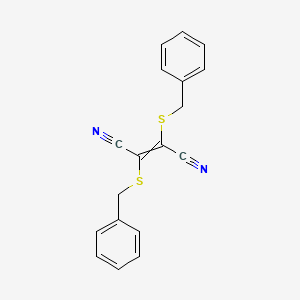
![Bicyclo[3.3.1]nonane, 9-bicyclo[3.3.1]non-9-ylidene-](/img/structure/B14634562.png)
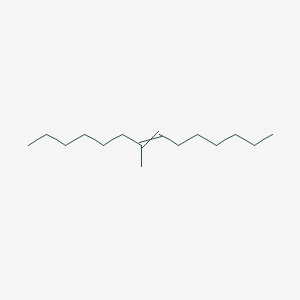


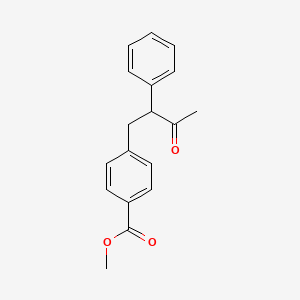
![4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14634593.png)
![(2Z)-5-chloro-2-[(E)-3-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzothiazole;4-methylbenzenesulfonic acid](/img/structure/B14634600.png)

